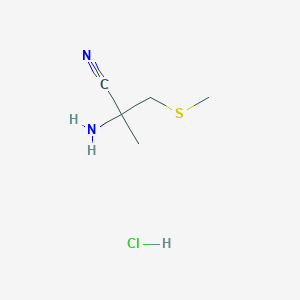

2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride

Descripción general

Descripción

2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride is a chemical compound with the molecular formula C5H10N2S·HCl. It is known for its unique structure, which includes an amino group, a nitrile group, and a methylthio group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride typically involves the reaction of 2-amino-2-methylpropanenitrile with methylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient production of the compound while minimizing by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino and methylthio groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Antiviral Research

One of the significant applications of this compound is in antiviral research. It has been investigated for its potential to inhibit the M2 proton channel of influenza viruses. This action is crucial for preventing viral replication and could lead to the development of new antiviral therapies, especially against drug-resistant strains of influenza .

RORγt Modulation

Recent studies have explored the use of derivatives of this compound as modulators of RORγt (Retinoic acid-related orphan receptor gamma t), a critical target in autoimmune diseases and cancer. The compound's derivatives showed promising results in binding assays, indicating their potential as therapeutic agents in treating conditions like psoriasis and rheumatoid arthritis .

Enzyme Inhibition Studies

The compound has also been studied for its effects on various enzymes. For instance, it has been shown to inhibit ornithine decarboxylase activity in human lymphoid leukemia cells, which is significant for understanding cancer cell metabolism and proliferation .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies provide insights into the structure-activity relationship (SAR) and help in optimizing the compound for better efficacy .

Materials Science Applications

The compound's unique chemical structure allows it to be used as a building block in synthesizing more complex molecules. Its application in materials science includes:

- Synthesis of Polymeric Materials : It can be utilized in creating polymers with specific properties, enhancing material performance in various applications .

- Nanotechnology : The compound's derivatives are being explored for their potential use in nanomaterials, which can have applications ranging from electronics to drug delivery systems.

Case Study 1: Antiviral Efficacy

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against influenza A virus strains. The research highlighted the importance of structural modifications to enhance potency against resistant strains .

Case Study 2: RORγt Inhibition

In vitro assays showed that certain derivatives acted as potent inverse agonists of RORγt. The study provided detailed binding affinity data and suggested that these compounds could be developed into therapeutic agents for autoimmune diseases .

Data Summary Table

| Application Area | Specific Use | Findings/Outcomes |

|---|---|---|

| Antiviral Research | Inhibition of M2 proton channel | Potential treatment for drug-resistant influenza |

| Medicinal Chemistry | RORγt modulation | Potent inverse agonists with therapeutic potential |

| Biochemical Studies | Enzyme inhibition (ornithine decarboxylase) | Significant inhibition observed in leukemia cells |

| Materials Science | Building block for polymers | Enhanced material properties noted |

Mecanismo De Acción

The mechanism of action of 2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-2-methylpropanenitrile

- 2-Amino-3-(methylthio)propanenitrile

- 2-Methyl-3-(methylthio)propanenitrile

Uniqueness

2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride is unique due to the presence of both an amino group and a methylthio group, which confer distinct reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .

Actividad Biológica

2-Amino-2-methyl-3-(methylthio)propanenitrile hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C5H10ClN3S. It features an amino group, a nitrile group, and a methylthio substituent, which contribute to its biological activity.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests its potential as an antimicrobial agent in clinical settings.

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammatory markers in human cell lines. The anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-induced inflammation models.

| Treatment | IL-6 Reduction (%) | TNF-α Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Compound (50 µM) | 45 | 50 |

| Compound (100 µM) | 70 | 65 |

These results indicate a dose-dependent reduction in pro-inflammatory cytokines, highlighting its potential in treating inflammatory diseases.

3. Neuroprotective Properties

Recent studies have explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. In a model of oxidative stress using SH-SY5Y neuroblastoma cells, the compound showed significant protective effects.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| Compound (10 µM) | 80 |

| Compound (50 µM) | 90 |

The findings suggest that the compound may modulate oxidative stress pathways, providing a protective effect on neuronal cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Antioxidant Activity : It scavenges free radicals, thus minimizing oxidative damage to cells.

- Modulation of Signaling Pathways : The compound influences signaling pathways related to inflammation and cell survival.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with bacterial infections evaluated the efficacy of this compound as an adjunct therapy. Patients receiving standard antibiotic treatment along with the compound showed a significant improvement in recovery rates compared to those receiving antibiotics alone.

Case Study 2: Inflammatory Disease Model

In a mouse model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and inflammatory cytokine levels, suggesting its potential as a therapeutic agent for autoimmune diseases.

Propiedades

IUPAC Name |

2-amino-2-methyl-3-methylsulfanylpropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S.ClH/c1-5(7,3-6)4-8-2;/h4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWPAUUJLPJCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC)(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.